2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
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Overview
Description
2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-methoxyphenylmethyl group and a pyrimidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Methoxyphenylmethyl Group: The piperazine intermediate is then reacted with 3-methoxybenzyl chloride under basic conditions to introduce the 3-methoxyphenylmethyl group.
Formation of the Pyrimidine Ring: The final step involves the reaction of the substituted piperazine with 4-methylpyrimidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and as an alpha1-adrenergic receptor antagonist.
Biology: It is used in research related to neurotransmitter modulation and receptor binding studies.
Industry: The compound is explored for its use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 5-Chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride
Uniqueness
2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an alpha1-adrenergic receptor antagonist and its neuroprotective effects make it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C17H22N4O/c1-14-6-7-18-17(19-14)21-10-8-20(9-11-21)13-15-4-3-5-16(12-15)22-2/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
GSIVFFSPENBXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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